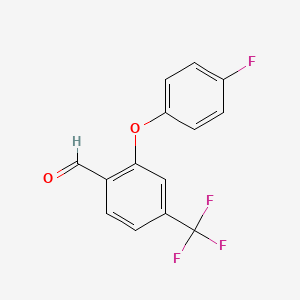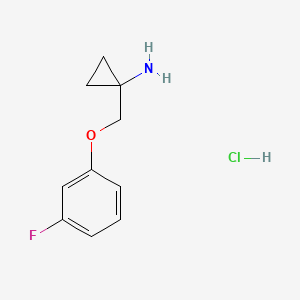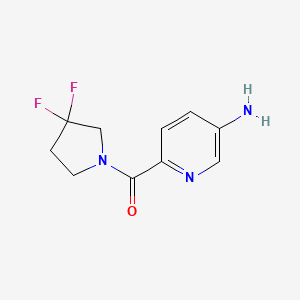
2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid is an organic compound known for its applications in various fields, particularly in agriculture as a herbicide. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it effective in its applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid typically involves the reaction of 2-(4-hydroxyphenoxy)propanoic acid with 3-chloro-2,5-bis(trifluoromethyl)pyridine in the presence of dimethyl sulfate . Another method involves the reaction of 4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenol with 2-chloropropanoic acid methyl ester under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize the production efficiency.
化学反応の分析
Types of Reactions
2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The presence of the chloro and trifluoromethyl groups makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: These reactions can modify the functional groups attached to the aromatic ring, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like potassium hydroxide and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve elevated temperatures and the use of solvents like dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various derivatives with different functional groups replacing the chloro or trifluoromethyl groups.
科学的研究の応用
2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s herbicidal properties make it valuable in studying plant physiology and biochemistry.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is widely used in agriculture as a post-emergence herbicide to control broadleaf weeds.
作用機序
The mechanism of action of 2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid involves the inhibition of fatty acid synthesis in plants. It targets the enzyme acetyl-CoA carboxylase, which is crucial for the biosynthesis of fatty acids. By inhibiting this enzyme, the compound disrupts the production of essential lipids, leading to the death of the plant .
類似化合物との比較
Similar Compounds
Haloxyfop: Another herbicide with a similar structure and mode of action.
Fluazifop: Shares the aryloxyphenoxypropionic acid structure and is used for similar applications.
Quizalofop: Also an aryloxyphenoxypropionic acid herbicide with comparable properties
Uniqueness
2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid is unique due to its specific trifluoromethyl group, which enhances its chemical stability and effectiveness as a herbicide. This structural feature distinguishes it from other similar compounds and contributes to its high efficacy in agricultural applications.
特性
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O3/c1-5(9(15)16)17-6-2-3-8(11)7(4-6)10(12,13)14/h2-5H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPZBZPORUNLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(3E)-3-hydroxyiminocyclopentyl]carbamate](/img/structure/B8124148.png)








![[1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8124197.png)
![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide;2,2,2-trifluoroacetic acid](/img/structure/B8124208.png)


